

# Syringaldehyde: A Technical Guide for the Flavor and Fragrance Industry

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## Compound of Interest

Compound Name: Syringaldehyde

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## Introduction

**Syringaldehyde** (4-hydroxy-3,5-dimethoxybenzaldehyde) is a naturally occurring aromatic aldehyde that plays a significant role in the flavor and fragrance industry.<sup>[1][2]</sup> Its unique sensory profile, characterized by smoky, spicy, woody, and sweet notes, makes it a valuable ingredient in a wide range of products, from food and beverages to fine fragrances and cosmetics.<sup>[3][4][5]</sup> This technical guide provides an in-depth overview of **syringaldehyde**, covering its chemical and physical properties, sensory characteristics, natural occurrence, synthesis, and analytical methods for its evaluation.

## Chemical and Physical Properties

**Syringaldehyde** is a crystalline powder, typically pale yellow to white, with a distinct vanilla-like odor.<sup>[2][6]</sup> It is structurally related to vanillin, another key aroma compound. Key physicochemical properties of **syringaldehyde** are summarized in the table below.

Property	Value	References
IUPAC Name	4-hydroxy-3,5-dimethoxybenzaldehyde	[7]
CAS Number	134-96-3	[7]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	[7]
Molar Mass	182.17 g/mol	[7]
Melting Point	110-113 °C	[8]
Boiling Point	192-193 °C at 19 kPa	[8]
Solubility	Insoluble in water; Soluble in alcohol and polar organic solvents.	[7][8]
Appearance	Pale yellow solid	[7]

## Flavor and Fragrance Profile

**Syringaldehyde** contributes a complex and desirable aroma and flavor profile. Its sensory characteristics are often described as:

- Aroma: Sweet, balsamic-floral with green, plastic, woody, and tonka bean nuances.[1][3] It also imparts smoky, spicy, and hot aromas, particularly in aged spirits like whisky.[1][8]
- Flavor: Sweet cocoa, chocolate, creamy, and nutty.[1]

## Quantitative Sensory Data

While extensive quantitative sensory data for **syringaldehyde** is not readily available in public literature, some key values and recommended usage levels have been reported. The limit of detection for **syringaldehyde** has been reported as 0.275 ppm.[9]

Application	Average Usual (ppm)	Average Maximum (ppm)
Baked Goods	12	60
Nonalcoholic Beverages	4	20
Fragrance Concentrate	-	up to 2.00%

## Natural Occurrence

**Syringaldehyde** is found in a variety of natural sources, often as a product of lignin degradation. Notable sources include:

- Woods: Spruce, maple, and oak trees are significant natural sources of **syringaldehyde**.<sup>[1]</sup><sup>[8]</sup> The aging of spirits like whisky in oak barrels leads to the extraction of **syringaldehyde**, contributing to their characteristic spicy and smoky notes.<sup>[1]</sup><sup>[8]</sup><sup>[10]</sup>
- Plants: It occurs in trace amounts in various other plants.<sup>[2]</sup>
- Food and Beverages: **Syringaldehyde** can be found in products such as roasted barley, beer, grape brandy, and rum.<sup>[11]</sup>

## Synthesis of Syringaldehyde

While naturally occurring, **syringaldehyde** for commercial use is often synthesized. Two common methods are the Duff reaction and synthesis from p-cresol.

## Experimental Protocol: Duff Reaction

The Duff reaction is a formylation of phenols using hexamethylenetetramine in an acidic medium.<sup>[12]</sup><sup>[13]</sup>

Materials:

- Pyrogallol-1,3-dimethyl ether
- Hexamethylenetetramine
- Glycerol

- Boric acid
- Concentrated sulfuric acid
- Water
- Chloroform
- Sodium bisulfite

#### Procedure:

- A mixture of glycerol and boric acid is heated to 150°C.
- A mixture of pyrogallol-1,3-dimethyl ether and hexamethylenetetramine is added rapidly.
- The temperature is maintained at 150-160°C for approximately 6 minutes.
- The reaction is cooled to 110°C and a solution of sulfuric acid in water is added.
- After stirring and cooling, the separated boric acid is filtered off.
- The filtrate is extracted with chloroform.
- The chloroform extract is then extracted with a sodium bisulfite solution.
- The bisulfite solution is acidified with sulfuric acid and heated to expel sulfur dioxide.
- The precipitated **syringaldehyde** is collected by filtration, washed, and dried.
- Recrystallization from aqueous methanol yields pure **syringaldehyde**.[\[12\]](#)

## Analytical Techniques

The identification and quantification of **syringaldehyde** in various matrices are crucial for quality control in the flavor and fragrance industry. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical methods employed.

## Experimental Protocol: HPLC Analysis

HPLC is a versatile technique for the separation and quantification of **syringaldehyde**.<sup>[9]</sup><sup>[14]</sup>

Instrumentation:

- HPLC system with a Diode Array Detector (DAD)
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

Chromatographic Conditions:

- Mobile Phase: A gradient of 0.2% ortho-phosphoric acid in water (A) and methanol (B) can be used. A typical gradient could be starting with a higher proportion of A and gradually increasing the proportion of B.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 28°C
- Detection Wavelength: 270 nm for general phenolic compounds, with specific monitoring at wavelengths where **syringaldehyde** has maximum absorbance.<sup>[15]</sup>

Sample Preparation (for Maple Syrup):

- Dilute the maple syrup sample with deionized water.
- Filter the diluted sample through a 0.45 µm filter before injection.<sup>[16]</sup>

## Experimental Protocol: GC-MS Analysis

GC-MS is a powerful tool for the identification of volatile and semi-volatile compounds like **syringaldehyde**, especially in complex matrices like essential oils.<sup>[17]</sup><sup>[18]</sup>

Instrumentation:

- GC-MS system with a capillary column

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or similar nonpolar column.

#### Chromatographic Conditions:

- Carrier Gas: Helium at a constant flow rate (e.g., 1.7 mL/min).
- Injection: Split injection (e.g., split ratio 50:1).
- Injector Temperature: 250°C
- Oven Temperature Program:
  - Initial temperature: 70°C
  - Ramp: 2°C/min to 270°C
- MS Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV
  - Mass Range: m/z 40-400
  - Ion Source Temperature: 230°C
  - Transfer Line Temperature: 280°C[18][19]

#### Sample Preparation (for Essential Oils):

- Dilute the essential oil sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1%.
- Inject 1  $\mu$ L of the diluted sample into the GC-MS.[7]

## Sensory Perception and Signaling Pathways

The perception of **syringaldehyde**'s aroma and taste involves interactions with specific olfactory and gustatory receptors. While the specific receptors for **syringaldehyde** have not been definitively identified, research on related compounds provides insights into the likely pathways.

## Olfactory Pathway

Aldehydes are known to activate a range of olfactory receptors (ORs).[3][20] The perception of **syringaldehyde**'s aroma likely involves a combinatorial activation of multiple ORs in the olfactory epithelium.

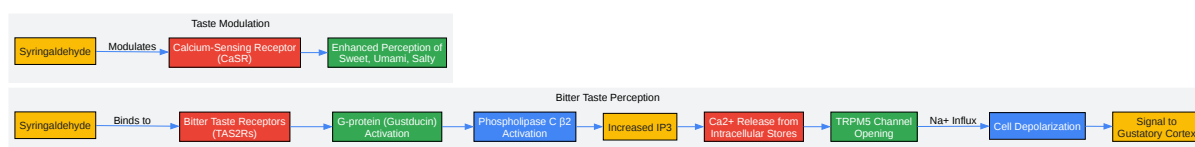


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*Olfactory signaling pathway for aroma perception.*

## Gustatory Pathway

The taste of phenolic compounds, including aldehydes, can be complex, often involving bitter taste receptors (TAS2Rs).[7][11][21] Some aldehydes have also been shown to act as positive allosteric modulators of the calcium-sensing receptor (CaSR), which can enhance sweet, umami, and salty tastes.[4][22]



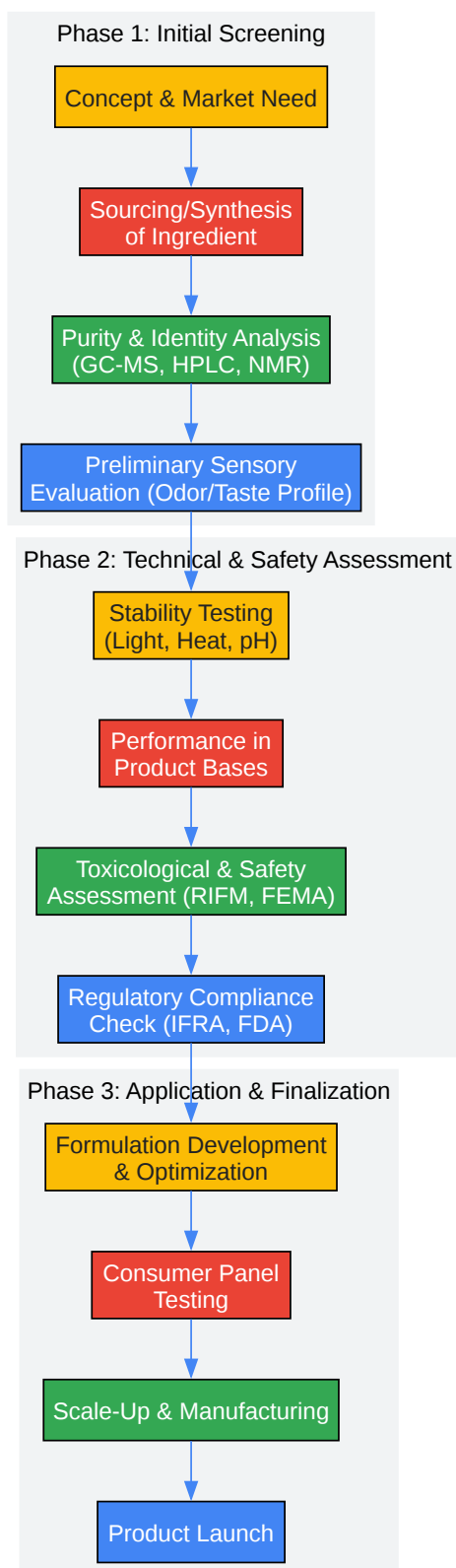
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*Potential gustatory signaling pathways for **syringaldehyde**.*

# Experimental Workflow for New Flavor/Fragrance Ingredient Evaluation

The evaluation of a new ingredient like **syringaldehyde** in the flavor and fragrance industry follows a structured workflow to ensure safety, quality, and desired sensory performance.





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*Workflow for new flavor/fragrance ingredient evaluation.*

## Conclusion

**Syringaldehyde** is a versatile and valuable aromatic compound in the flavor and fragrance industry. Its complex sensory profile and natural origins make it a desirable ingredient for creating sophisticated and appealing products. A thorough understanding of its chemical properties, synthesis, and analytical methods is essential for its effective utilization. Further research into its specific sensory receptors and quantitative flavor and aroma characteristics will continue to expand its application and importance in the field.

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